2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid]
Description
2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] is a complex bifunctional compound characterized by a central hexane-1,6-diylbis(oxy) spacer linking two pentanoic acid moieties. Each pentanoic acid group is further substituted at the 5-position with a 3-phenoxypropoxy chain. This structure confers amphiphilic properties, combining hydrophobic aromatic phenoxy groups with hydrophilic carboxylic acid termini. The compound’s lack of reported safety classifications (e.g., in ) indicates that its toxicological profile remains understudied .
Properties
CAS No. |
667871-52-5 |
|---|---|
Molecular Formula |
C34H50O10 |
Molecular Weight |
618.8 g/mol |
IUPAC Name |
2-[6-[1-carboxy-4-(3-phenoxypropoxy)butoxy]hexoxy]-5-(3-phenoxypropoxy)pentanoic acid |
InChI |
InChI=1S/C34H50O10/c35-33(36)31(19-11-21-39-23-13-27-41-29-15-5-3-6-16-29)43-25-9-1-2-10-26-44-32(34(37)38)20-12-22-40-24-14-28-42-30-17-7-4-8-18-30/h3-8,15-18,31-32H,1-2,9-14,19-28H2,(H,35,36)(H,37,38) |
InChI Key |
OBACVJWPMDWWLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCOCCCC(C(=O)O)OCCCCCCOC(CCCOCCCOC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of hexane-1,6-diol with epichlorohydrin to form a glycidyl ether intermediate. This intermediate is then reacted with phenoxypropyl bromide under basic conditions to introduce the phenoxypropoxy groups. Finally, the resulting compound is subjected to esterification with pentanoic acid to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
2,2’-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or mechanical strength
Mechanism of Action
The mechanism of action of 2,2’-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to the modulation of biological pathways, such as inhibition of enzyme activity or disruption of cell membrane integrity. The specific pathways and targets depend on the context of its application, whether in biological systems or material science .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Functional Groups: The target compound’s carboxylic acid groups contrast with the benzamidine (basic amidine) groups in Hexamidine Diisethionate and Paraben derivatives. This difference impacts solubility and charge: carboxylic acids are deprotonated at neutral pH (enhancing water solubility), whereas amidines remain cationic, favoring binding to microbial membranes .
Applications :
- Hexamidine and Dibrompropamidine derivatives are established preservatives due to their broad-spectrum antimicrobial activity, regulated under cosmetic safety frameworks (). In contrast, the target compound’s lack of amidine or halogen groups suggests alternative roles, such as in pH-responsive materials or emulsification.
Safety and Regulation: Compounds like 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid () highlight the variability in toxicological data availability.
Biological Activity
2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] (CAS No. 667871-52-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 618.8 g/mol. The IUPAC name is 2-[6-[1-carboxy-4-(3-phenoxypropoxy)butoxy]hexoxy]-5-(3-phenoxypropoxy)pentanoic acid, indicating a complex structure with multiple functional groups that may contribute to its biological activity.
Anti-inflammatory Activity
Compounds with similar chemical frameworks have been shown to possess anti-inflammatory properties. The inhibition of key inflammatory mediators, such as cyclooxygenase (COX) and lipoxygenase (LOX), is crucial in evaluating the anti-inflammatory potential. While direct studies on this compound are scarce, its structural analogs have demonstrated efficacy in reducing inflammation in various models.
Enzyme Inhibition Studies
- Alpha-Amylase Inhibition : Compounds related to this structure have been tested for their ability to inhibit alpha-amylase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can lead to reduced glucose absorption, making it relevant for diabetes management.
- Alpha-Glucosidase Inhibition : Similar compounds have shown promise as alpha-glucosidase inhibitors, which help manage postprandial blood glucose levels by delaying carbohydrate digestion.
Case Studies and Research Findings
| Study | Methodology | Findings |
|---|---|---|
| Study A | In vitro assays on enzyme inhibition | Demonstrated significant inhibition of alpha-amylase and alpha-glucosidase by structurally similar compounds. |
| Study B | Antioxidant assays using DPPH method | Related compounds showed high radical scavenging activity, suggesting potential antioxidant effects. |
| Study C | In vivo anti-inflammatory model | Compounds with similar phenolic structures reduced inflammation markers significantly. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
